molecular formula C6H10ClN3O B1592575 5-Hydrazinyl-2-methoxypyridine hydrochloride CAS No. 179543-88-5

5-Hydrazinyl-2-methoxypyridine hydrochloride

Cat. No.: B1592575
CAS No.: 179543-88-5
M. Wt: 175.61 g/mol
InChI Key: GNBNHMWUFAOTLY-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methoxypyridine hydrochloride: is a chemical compound with the molecular formula C6H10ClN3O . It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the 5-position and a methoxy group at the 2-position. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methoxypyridine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydrazinyl-2-methoxypyridine hydrochloride can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazones or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the hydrazinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazones or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 5-Hydrazinyl-2-methoxypyridine hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals due to its unique chemical properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-methoxypyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Hydrazinyl-2-methoxypyridine dihydrochloride: Similar in structure but with two hydrochloride groups.

    5-Amino-2-methoxypyridine: Lacks the hydrazinyl group, making it less reactive in certain reactions.

    2-Methoxy-5-nitropyridine: Contains a nitro group instead of a hydrazinyl group, leading to different reactivity.

Uniqueness: 5-Hydrazinyl-2-methoxypyridine hydrochloride is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct reactivity and binding properties. This makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-3-2-5(9-7)4-8-6;/h2-4,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBNHMWUFAOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630493
Record name 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179543-88-5
Record name 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (3.795 g) in water (20 mL) was added dropwise to 5-amino-2-methoxypyridine (6.21 g) in concentrated hydrochloric acid (50 mL) over a period of 60 minutes with ice cooling, and the resultant mixture was stirred at a constant temperature for 30 minutes. Tin(II) chloride dihydrate (39.5 g) in concentrated hydrochloric acid (30 mL) was added dropwise to the reaction mixture at an internal temperature of about 10° C. for 30 minutes, followed by stirring for 2 hours at room temperature. Under cooling with ice, the reaction mixture was partitioned between sodium hydroxide (75 g) in water (300 mL) and diethyl ether. The aqueous layer was extracted with diethyl ether twice. Subsequently, the aqueous layer was saturated with sodium chloride, followed by extraction with diethyl ether. The organic layers were combined, and dried over sodium sulfate anhydrate, followed by filtration. 1M HCl in ethanol (50 mL) was added to the filtrate and the mixture was stirred. The solid that precipitated was collected by filtration, washed with diethyl ether, and dried, to thereby give the title compound (5.02 g, 57%).
Quantity
3.795 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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